Ethyl 4-((2-((4-(2-ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
The compound “Ethyl 4-((2-((4-(2-ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate” is a chemical compound with the linear formula C20H22N6O6S5 . It has a molecular weight of 602.755 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is a precursor in the synthesis of various heterocyclic structures, which are a focal point in the development of new pharmaceuticals and materials. For instance, it has been used in the synthesis of thiazolopyrimidines, a class of compounds with potential for various biological activities. These activities include antimicrobial, antifungal, and antioxidant properties, which are essential for developing new drugs and treatments (Youssef & Amin, 2012).
Antimicrobial and Antifungal Applications
The synthesized heterocyclic compounds from this chemical have shown significant antimicrobial and antifungal activities. This is critical for addressing the growing resistance to existing antimicrobials and the need for new, effective treatments for fungal infections. These studies demonstrate the compound's role in the development of new antimicrobial and antifungal agents, which could lead to new therapeutic options for treating infections (Wardkhan et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S2/c1-4-26-12(23)6-10-7-29-17(19-10)20-11(22)8-28-14-13(15(24)27-5-2)9(3)18-16(25)21-14/h7H,4-6,8H2,1-3H3,(H,18,21,25)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTLKOCDMLLUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC(=O)NC(=C2C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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